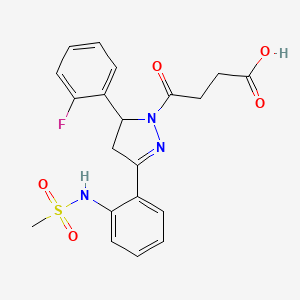
4-(5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H20FN3O5S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Synthesis : Novel pyrazoles, including derivatives similar to the specified compound, have been synthesized and tested for biological activities such as antioxidant, anti-breast cancer, and anti-inflammatory effects. Enzymes like Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase, crucial in inflammation and cancer, have been targeted for inhibition by these compounds, demonstrating their potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antiproliferative Activities : Pyrazole-sulfonamide derivatives have been designed, synthesized, and evaluated for their antiproliferative activities against cell lines, showing promise as anticancer agents. Some compounds exhibited broad-spectrum antitumor activity, suggesting their utility in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Enzyme Inhibition for Therapeutic Applications : The synthesis and biological evaluation of pyrazine and quinoxaline derivatives as selective COX-2 inhibitors highlighted the potential of these compounds for therapeutic use in conditions like inflammation. Some derivatives showed significant in vivo activity, indicating their role as new COX-2 inhibitor classes (Singh et al., 2004).
Molecular Structure Analysis : Research into the molecular conformations and hydrogen bonding of closely related pyrazoline compounds has provided insights into their chemical behavior, which is essential for designing drugs with desired biological activities (Sagar et al., 2017).
Aldose Reductase Inhibition and Antioxidant Activity : Compounds have been synthesized and tested for their inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications, and for their antioxidant potential. This research suggests the role of these compounds in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Antimicrobial and Antitubercular Potentials : Novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and shown to possess significant antimicrobial and antitubercular activities, indicating their potential use in treating infectious diseases (Shingare et al., 2022).
properties
IUPAC Name |
4-[3-(2-fluorophenyl)-5-[2-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-30(28,29)23-16-9-5-3-7-14(16)17-12-18(13-6-2-4-8-15(13)21)24(22-17)19(25)10-11-20(26)27/h2-9,18,23H,10-12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUGBWQTSDWEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2451842.png)
![6-[5-(1,3-Benzothiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2451843.png)
![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)
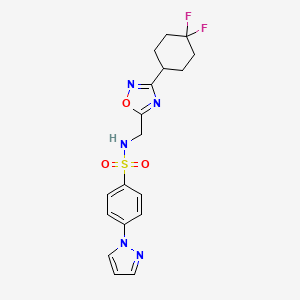
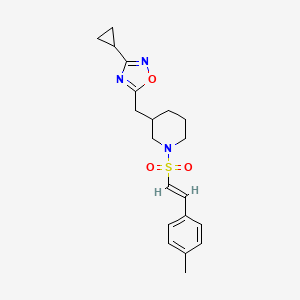
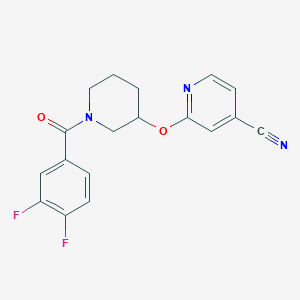
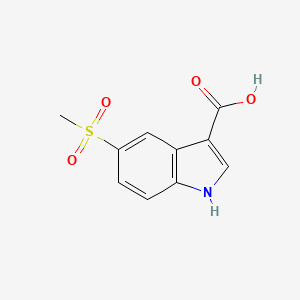
![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)


![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)